BenchChemオンラインストアへようこそ!

Mebicar

Neurochemistry Anxiolytic Mechanism GABA

Mebicar is a non-benzodiazepine, non-sedating anxiolytic that uniquely increases brain GABA without engaging benzodiazepine receptors, eliminating confounding muscle relaxant and ataxic effects. Excreted unchanged, it serves as a superior tool for dissecting non-BZD GABAergic pathways and for behavioral studies requiring clean anxiolytic readouts. Procure high-purity reference standard for neuroscience R&D.

Molecular Formula C8H14N4O2
Molecular Weight 198.22 g/mol
CAS No. 106780-29-4
Cat. No. B7759442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMebicar
CAS106780-29-4
Molecular FormulaC8H14N4O2
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCN1C2C(N(C1=O)C)N(C(=O)N2C)C
InChIInChI=1S/C8H14N4O2/c1-9-5-6(11(3)7(9)13)12(4)8(14)10(5)2/h5-6H,1-4H3
InChIKeyXIUUSFJTJXFNGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mebicar (CAS 106780-29-4): A Non-Benzodiazepine Anxiolytic for Research and Industrial Procurement


Mebicar (CAS 106780-29-4), also known as Temgicoluril, Tetramethylglycoluril, or by the brand name Adaptol®, is a non-benzodiazepine anxiolytic compound belonging to the class of tetra-N-alkyl derivatives of bicyclic ureas [1]. It is a synthetic small molecule with a chemical structure analogous to natural metabolites [2]. Mebicar is characterized by a unique pharmacological profile, acting as a 'daytime tranquilizer' that modulates the limbic-reticular complex and multiple neurotransmitter systems including GABA, serotonin, noradrenaline, and cholinergic pathways [3][4]. Unlike many conventional anxiolytics, it is reported to be non-habit forming and non-sedating .

Mebicar (CAS 106780-29-4): Critical Differentiation from Benzodiazepines and Other Anxiolytics


Direct substitution of Mebicar with other anxiolytics, particularly benzodiazepines like diazepam, is not scientifically valid due to its fundamentally distinct mechanism of action and resulting functional profile. Mebicar's effects are not mediated through benzodiazepine receptors [1], leading to a unique neurochemical fingerprint: it increases brain gamma-aminobutyric acid (GABA) levels, whereas diazepam increases excitatory amino acids like glutamate and aspartate [2]. This molecular divergence translates to critical functional differences, most notably the complete absence of muscle relaxant effects and impairment of motor coordination, a hallmark side effect of benzodiazepine tranquilizers [3]. Furthermore, Mebicar exhibits a distinct pharmacokinetic profile, being excreted largely unchanged without significant metabolism [4], which contrasts with the extensive hepatic metabolism of many alternatives. Therefore, procurement decisions must be guided by these specific, quantifiable differentiators rather than broad drug class categorizations.

Mebicar (CAS 106780-29-4): A Quantitative Evidence Guide for Differentiated Procurement


Mebicar vs. Diazepam: Divergent Neurochemical Modulation of Amino Acids in Rat Brain

A direct comparative study in rats demonstrates that Mebicar and diazepam, while both exhibiting anxiolytic activity, induce opposite changes in brain neuroactive amino acids. Mebicar specifically increases the content of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), whereas diazepam increases the content of the excitatory amino acids asparaginic and glutamic acids [1]. This provides a mechanistic basis for their different clinical and side-effect profiles.

Neurochemistry Anxiolytic Mechanism GABA

Mebicar Anxiolysis: Independence from Benzodiazepine Receptors

A comparative receptor study established that the anxiolytic activity of Mebicar is not related to benzodiazepine receptors, a fundamental difference from classic benzodiazepines like diazepam. In experiments on intact rats and those with ethanol dependence, Mebicar's action was shown to be independent of this pathway, unlike diazepam [1]. This mechanism is associated with the drug's favorable side-effect profile, including the lack of sedation and dependence liability.

Receptor Pharmacology Mechanism of Action Anxiolytic

Absence of Muscle Relaxant Effects and Motor Impairment Compared to Benzodiazepines

Clinical and experimental data consistently demonstrate that Mebicar, unlike benzodiazepine tranquilizers, does not cause muscle relaxation or impair motor coordination. Studies in patients with neuroses and in healthy volunteers, as well as in animal experiments, confirm that Mebicar does not reduce muscle strength or physical performance and does not disturb coordination of movements [1]. This is a critical functional differentiator from drugs like diazepam, which are well-known to cause sedation, muscle weakness, and ataxia.

Safety Pharmacology Side-Effect Profile Motor Coordination

Pharmacokinetic Profile: Short Half-Life and Minimal Metabolism

Mebicar exhibits a distinct pharmacokinetic profile characterized by a short elimination half-life and excretion largely as the unchanged parent compound. The reported elimination half-life is approximately 3 hours [1]. Following oral administration, metabolism occurs in the gastrointestinal tract with an extent of 77–80%, and 55–70% of the dose is excreted in the urine [1]. Some sources indicate Mebicar is not metabolized and is excreted from the body completely in an unchanged form [2]. This contrasts with many benzodiazepines, which often have longer half-lives and undergo extensive hepatic metabolism via CYP450 enzymes, leading to active metabolites and potential drug-drug interactions.

Pharmacokinetics Drug Metabolism Excretion

Efficacy in Clinical Setting: Dosing for Post-Myocardial Infarction Anxiety

In a clinical study of patients during in-hospital rehabilitation after myocardial infarction, Mebicar (Adaptol®) demonstrated high efficacy and safety in treating anxiety disorders when added to complex therapy. The effective dose was established as 1500–2000 mg/day [1]. This provides a quantitative, clinically-validated dosing benchmark for this specific application, differentiating it from other anxiolytics that may have different dosing requirements or safety profiles in cardiovascular patients.

Clinical Efficacy Anxiety Disorders Post-MI Rehabilitation

Mebicar (CAS 106780-29-4): Targeted Research and Industrial Application Scenarios Based on Quantitative Evidence


Investigating GABAergic Mechanisms Independent of Benzodiazepine Receptors

As demonstrated by the evidence that Mebicar's anxiolytic activity is not mediated by benzodiazepine receptors [1] and that it increases GABA levels in the brain [2], Mebicar is an ideal tool compound for neuroscience research. It can be used in in vitro and in vivo studies to dissect the non-benzodiazepine components of GABAergic neurotransmission, explore alternative pathways for anxiety modulation, and compare its effects directly with benzodiazepine receptor agonists like diazepam.

Behavioral Pharmacology Models Requiring Anxiolysis Without Motor Impairment

The established lack of muscle relaxant and motor coordination-impairing effects [3] makes Mebicar uniquely suitable for behavioral studies (e.g., elevated plus maze, open field test) where anxiolytic activity must be assessed without the confounding sedative or ataxic effects typical of benzodiazepines [2]. This allows for cleaner interpretation of behavioral data related to anxiety reduction.

Preclinical Development of Non-Sedating, Non-Habit-Forming Anxiolytics

Mebicar's profile as a non-sedating, non-habit-forming 'daytime tranquilizer' with a short half-life (~3 hours) and minimal metabolism [4] positions it as a valuable reference standard or lead compound in drug discovery programs. It can be used as a benchmark for developing novel anxiolytics that aim to avoid the sedation, dependence, and motor side effects associated with benzodiazepines and other CNS depressants.

Cardioprotective and Stress-Protective Research in Cardiovascular Models

Given the clinical evidence of Mebicar's efficacy and safety at doses of 1500-2000 mg/day in treating anxiety in post-myocardial infarction patients [5], it serves as a relevant compound for research into the intersection of neuropsychiatric and cardiovascular disorders. Studies can explore its stress-protective, antioxidant, and potential antianginal effects in relevant preclinical models of ischemic heart disease or stress-induced cardiac dysfunction [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mebicar

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.